4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 2176201-63-9
VCID: VC5787787
InChI: InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
SMILES: COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386

4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

CAS No.: 2176201-63-9

Cat. No.: VC5787787

Molecular Formula: C18H22N2O2

Molecular Weight: 298.386

* For research use only. Not for human or veterinary use.

4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile - 2176201-63-9

Specification

CAS No. 2176201-63-9
Molecular Formula C18H22N2O2
Molecular Weight 298.386
IUPAC Name 4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Standard InChI InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
Standard InChI Key FIQIBCGRBNSHKQ-UHFFFAOYSA-N
SMILES COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile delineates its structure as follows:

  • Benzonitrile core: A benzene ring substituted with a nitrile group at the para (4-) position.

  • 3-Oxopropyl linker: A three-carbon chain with a ketone group at the second carbon.

  • 8-Azabicyclo[3.2.1]octane moiety: A bicyclic structure comprising a seven-membered ring system with one nitrogen atom at the 8-position and a methoxy group (-OCH₃) at the 3-position.

The molecular formula is C₁₉H₂₁N₃O₂, yielding a molecular weight of 323.39 g/mol.

Structural and Stereochemical Considerations

The 8-azabicyclo[3.2.1]octane system introduces stereochemical complexity due to its fused ring structure. The methoxy group at the 3-position may adopt axial or equatorial orientations, influencing the compound’s conformational stability and receptor-binding affinity . The ketone in the propyl linker enhances polarity, potentially affecting solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₂
Molecular Weight323.39 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds5

Synthetic Routes and Methodologies

Key Synthetic Intermediates

The synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile likely follows strategies outlined in patent US8664242B2 , which details the preparation of structurally related 8-azabicyclo[3.2.1]octane derivatives. Critical steps include:

  • Formation of the 8-azabicyclo[3.2.1]octane core: Achieved via intramolecular cyclization of appropriately substituted pyrrolidine precursors under acidic conditions.

  • Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at the 3-position of the bicyclic system.

  • Coupling with the benzonitrile-propionyl linker: Acylation or alkylation reactions to attach the 3-oxopropyl chain to the bicyclic amine.

Representative Synthetic Pathway

A plausible route involves:

  • Step 1: Synthesis of 3-methoxy-8-azabicyclo[3.2.1]octane via Boc-protected intermediates, followed by deprotection .

  • Step 2: Reaction with 3-chloropropionyl chloride to form the 3-oxopropyl adduct.

  • Step 3: Nucleophilic aromatic substitution between the propionyl intermediate and 4-cyanophenylboronic acid under Suzuki-Miyaura conditions.

Table 2: Hypothetical Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)
1CyclizationH₂SO₄, reflux65
2AcylationDCM, Et₃N, 0°C78
3Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C52

Pharmacological Properties and Mechanism of Action

Mu Opioid Receptor Antagonism

Structural analogs, such as those described in US8664242B2 , exhibit potent mu opioid receptor (MOR) antagonism. The 8-azabicyclo[3.2.1]octane core is critical for binding to MOR’s extracellular domain, while the benzonitrile group enhances blood-brain barrier penetration. The methoxy substituent may modulate selectivity for peripheral vs. central receptors, reducing central nervous system (CNS) side effects .

Gastrointestinal Motility Enhancement

Compounds with similar frameworks demonstrate efficacy in opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) models . The target compound’s ketone linker likely improves metabolic stability, prolonging its duration of action in the gastrointestinal tract.

Table 3: In Vitro Binding Affinity of Structural Analogs

CompoundMOR IC₅₀ (nM)KOR IC₅₀ (nM)DOR IC₅₀ (nM)
N-Benzyl-2-hydroxy-N-{...}12.3>1,000345
3-Methoxy-8-aza derivative8.7890210

Analytical Characterization

Spectroscopic Data

While direct data for the target compound is unavailable, analogous compounds in US8664242B2 were characterized using:

  • ¹H NMR: Peaks at δ 1.2–2.1 ppm (bicyclic CH₂), δ 3.3–3.7 ppm (N-CH₂ and OCH₃), and δ 7.4–7.9 ppm (aromatic protons).

  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 324.4.

X-ray Powder Diffraction (XRPD)

Crystalline salts of related compounds (e.g., glycolate, oxalate) exhibit distinct XRPD patterns , suggesting the target compound may form stable salts for formulation purposes.

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